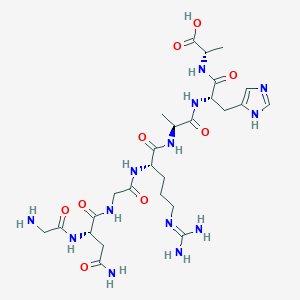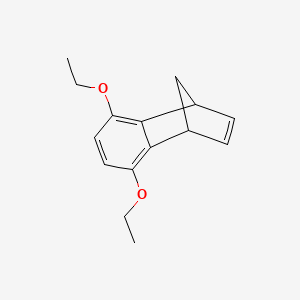
5,8-Diethoxy-1,4-dihydro-1,4-methanonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Diethoxy-1,4-dihydro-1,4-methanonaphthalene is a chemical compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two ethoxy groups attached to the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Diethoxy-1,4-dihydro-1,4-methanonaphthalene typically involves the reduction of a cyclic dione precursor, specifically 1,4,4a,8a-tetrahydro-endo-1,4-methano-naphtha-5,8-dione. This reduction process can be carried out using sodium acetate in methanol as the reaction medium .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5,8-Diethoxy-1,4-dihydro-1,4-methanonaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the compound’s structure.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
5,8-Diethoxy-1,4-dihydro-1,4-methanonaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and mechanisms.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5,8-Diethoxy-1,4-dihydro-1,4-methanonaphthalene exerts its effects involves interactions with molecular targets and pathways. The compound’s ethoxy groups and naphthalene ring system allow it to participate in various chemical reactions, potentially affecting biological systems. Specific pathways and targets would depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
5,8-Dihydroxy-1,4-dihydro-1,4-methanonaphthalene: A similar compound with hydroxyl groups instead of ethoxy groups.
1,4,4a,8a-Tetrahydro-endo-1,4-methano-naphtha-5,8-dione: The precursor used in the synthesis of 5,8-Diethoxy-1,4-dihydro-1,4-methanonaphthalene.
Uniqueness
This compound is unique due to the presence of ethoxy groups, which can influence its reactivity and interactions compared to similar compounds with different substituents. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
920287-06-5 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
3,6-diethoxytricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C15H18O2/c1-3-16-12-7-8-13(17-4-2)15-11-6-5-10(9-11)14(12)15/h5-8,10-11H,3-4,9H2,1-2H3 |
InChI Key |
LDSRZYFCCDFIDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C3CC(C2=C(C=C1)OCC)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


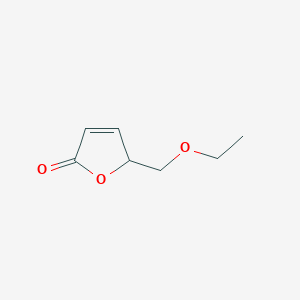
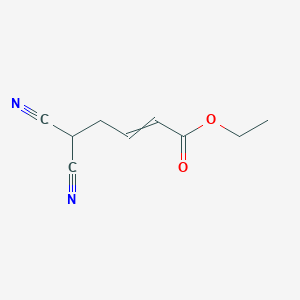
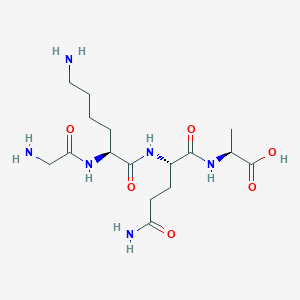
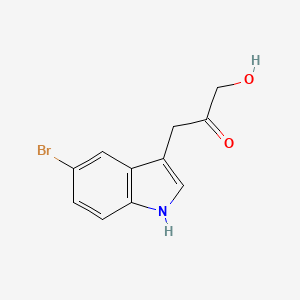
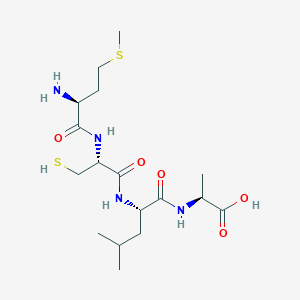
![2-Propen-1-amine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201025.png)

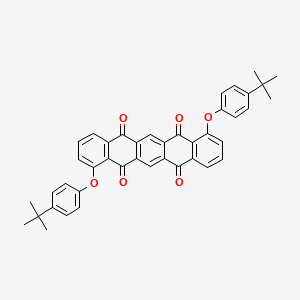


![N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine](/img/structure/B14201047.png)
![N-([1,1'-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine](/img/structure/B14201048.png)
